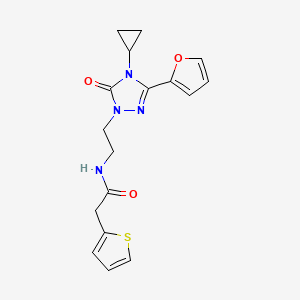
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a unique structural arrangement that includes a triazole ring, a furan moiety, and a thiophene group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol. The compound's structure suggests multiple potential interactions with biological targets due to the presence of various functional groups.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial activities. The triazole ring is particularly noted for its antifungal and antibacterial properties. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-(2-(4-cyclopropyl... | Antifungal against Fusarium oxysporum | 50 |
| N-(2-(4-cyclopropyl... | Antibacterial against Staphylococcus aureus | 32 |
| N-(2-(4-cyclopropyl... | Antimicrobial against E. coli | 16 |
These findings suggest that N-(2-(4-cyclopropyl... has the potential to combat drug-resistant pathogens effectively .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The triazole ring can interact with enzymes critical for fungal cell wall synthesis and bacterial proliferation.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or microbial resistance mechanisms.
- Signal Transduction Pathways : The compound could modulate pathways related to cell growth and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds. For example:
- A study on 1,2,4-triazole derivatives showed high antibacterial activity against both drug-sensitive and resistant strains of bacteria, highlighting their potential as new antibiotic agents .
- Another investigation focused on the synthesis of triazole-based compounds demonstrated significant antifungal activity against various fungal pathogens, suggesting that modifications to the structure can enhance efficacy .
Potential Therapeutic Applications
Given its promising biological activities, N-(2-(4-cyclopropyl... could be explored for various therapeutic applications:
- Antifungal Agents : Development as a treatment for fungal infections resistant to current therapies.
- Antibacterial Agents : Potential use in treating bacterial infections, particularly those caused by resistant strains.
- Anti-inflammatory Drugs : Exploration in managing inflammatory diseases due to its ability to modulate immune responses.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-15(11-13-3-2-10-25-13)18-7-8-20-17(23)21(12-5-6-12)16(19-20)14-4-1-9-24-14/h1-4,9-10,12H,5-8,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEATVSZSKUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














